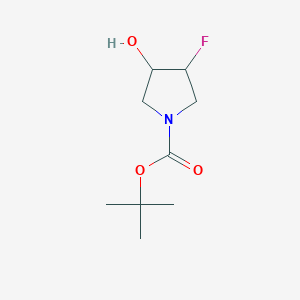

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBDFQPHEPDHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869481-93-6 | |

| Record name | trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: Synthesis, Stereochemistry, and Applications in Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a critical building block in modern medicinal chemistry. We will delve into the stereospecific synthesis of its key diastereomers, analyze its unique physicochemical properties, and explore its pivotal role in the development of novel therapeutics, particularly in the realm of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile fluorinated pyrrolidine scaffold.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its three-dimensional structure and its ability to serve as a versatile synthetic handle.[1] The strategic incorporation of fluorine into this scaffold introduces profound changes in its physicochemical and biological properties. Fluorine's high electronegativity can alter pKa, influence metabolic stability, and modulate binding interactions with biological targets.[2][3] Specifically, the 3-fluoro-4-hydroxypyrrolidine core combines the conformational constraints of the pyrrolidine ring with the unique electronic properties of fluorine and the hydrogen-bonding capability of the hydroxyl group, creating a powerful tool for medicinal chemists.

This guide focuses on the N-Boc-protected form, tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a key intermediate that allows for the controlled incorporation of this valuable motif into larger molecules. Of particular importance are the various stereoisomers, as the spatial arrangement of the fluorine and hydroxyl substituents dictates the molecule's conformation and its subsequent interactions with target proteins.

Identification and Physicochemical Properties of Key Stereoisomers

The relationship between the fluorine and hydroxyl groups on the pyrrolidine ring gives rise to distinct diastereomers. The cis and trans isomers, along with their enantiomers, possess unique Chemical Abstracts Service (CAS) numbers and exhibit different physical properties. The stereochemistry is crucial for biological activity, as demonstrated in their differential binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]

| Stereoisomer | Relative Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (3R,4S)-isomer | trans | 1174020-49-5 | C₉H₁₆FNO₃ | 205.23 |

| (3S,4R)-isomer | trans | - | C₉H₁₆FNO₃ | 205.23 |

| (3R,4R)-isomer | cis | 1174020-50-8[4] | C₉H₁₆FNO₃ | 205.23 |

| (3S,4S)-isomer | cis | 1174020-51-9[5][6][7] | C₉H₁₆FNO₃ | 205.23 |

Note: The CAS number for the (3S,4R)-isomer is not consistently reported in publicly available databases.

Stereoselective Synthesis: A Proven Pathway

A robust and stereocontrolled synthesis is paramount for accessing the individual diastereomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. A practical approach, as detailed by Testa, A., et al. (2018), starts from the readily available N-Boc-4-oxo-L-proline benzyl ester.[2] This method allows for the preparation of all four diastereomers through a carefully controlled sequence of fluorination and reduction steps.

General Synthetic Workflow

The overall strategy involves the electrophilic fluorination of an enolate generated from the starting ketone, followed by stereoselective reduction of the resulting α-fluoro ketone. The choice of fluorinating agent and reducing agent, along with the reaction conditions, dictates the stereochemical outcome.

Caption: General workflow for the synthesis of the target stereoisomers.

Detailed Experimental Protocol (Adapted from Testa, A., et al., 2018[2])

Step 1: Synthesis of tert-butyl (2S)-3-fluoro-4-oxopyrrolidine-1-carboxylate

-

Enolate Formation: To a solution of tert-butyl (2S)-4-oxopyrrolidine-1-carboxylate in anhydrous THF at -78 °C, add a solution of lithium hexamethyldisilazide (LHMDS) dropwise. Stir the resulting mixture at this temperature for 1 hour to ensure complete enolate formation. The kinetic enolate is regioselectively formed at the C3 position.

-

Electrophilic Fluorination: To the enolate solution, add a solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF dropwise at -78 °C.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, a mixture of diastereomeric α-fluoro ketones, is purified by flash column chromatography on silica gel to separate the cis and trans isomers.

Step 2: Stereoselective Reduction to Access the Four Diastereomers

The separated α-fluoro ketones are then subjected to stereoselective reduction to yield the corresponding syn and anti fluoro-alcohols.

-

Synthesis of the trans isomers ((3R,4S) and (3S,4R)):

-

Dissolve the trans-α-fluoro ketone in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise. The hydride attacks from the less sterically hindered face, leading to the trans product.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Quench the reaction with acetone and concentrate the mixture.

-

Purify by flash column chromatography to yield the desired trans isomer.

-

-

Synthesis of the cis isomers ((3R,4R) and (3S,4S)):

-

Dissolve the cis-α-fluoro ketone in anhydrous THF at -78 °C.

-

Add L-Selectride® (lithium tri-sec-butylborohydride) dropwise. This bulky reducing agent provides high diastereoselectivity for the cis product.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction carefully with water and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by flash column chromatography.

-

Structural Characterization and Conformational Analysis

The stereochemistry of each isomer is confirmed using a combination of spectroscopic techniques, primarily NMR spectroscopy and X-ray crystallography.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The coupling constants between H3, H4, and F3 are particularly informative for determining the relative stereochemistry.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation and relative stereochemistry of the substituents on the pyrrolidine ring.[2]

Studies have shown that fluorination at the C3 position has a significant impact on the pyrrolidine ring pucker. It can invert the natural preference of hydroxyproline from a C4-exo to a C4-endo pucker, a conformational change that has profound implications for molecular recognition by target proteins.[2]

Applications in Drug Discovery

The unique structural and electronic properties of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate stereoisomers make them highly valuable in several areas of drug discovery.

PROTACs and Targeted Protein Degradation

The most prominent application of these building blocks is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

The von Hippel-Lindau (VHL) E3 ligase is commonly hijacked by PROTACs. VHL naturally recognizes a hydroxylated proline residue on its substrate, hypoxia-inducible factor 1α (HIF-1α).[3] The 3-fluoro-4-hydroxypyrrolidine motif serves as an excellent mimic of this hydroxyproline residue.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1174020-50-8 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1174020-51-9 [sigmaaldrich.com]

- 7. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 97% | CAS: 1174020-51-9 | AChemBlock [achemblock.com]

- 8. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]

An In-depth Technical Guide to tert-Butyl 3-Fluoro-4-hydroxypyrrolidine-1-carboxylate

A-Scientist's-Guide-to-Tert-butyl-3-fluoro-4-hydroxypy-rrolidine-1-carboxylate-A-Key-Building-Block-in-Modern-Drug-Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its unique structural attributes, physicochemical properties, and established synthetic and purification protocols. Furthermore, this guide will delve into its critical role in the development of novel therapeutics, supported by mechanistic insights and specific case studies. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the strategic advantages of fluorinated pyrrolidine scaffolds in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active compounds and natural products.[1] Its non-planar, saturated structure provides an excellent framework for creating three-dimensional diversity, a crucial factor for achieving target specificity and optimizing pharmacokinetic profiles.[1] In recent years, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2]

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate emerges as a particularly valuable building block by combining the conformational constraints of the pyrrolidine ring with the advantageous properties of fluorine and a hydroxyl group. This trifecta of functional groups offers a versatile platform for further chemical modification, enabling the synthesis of diverse compound libraries for biological screening.[3] The interplay between the fluorine and hydroxyl substituents can also be exploited to fine-tune the electronic and conformational properties of the pyrrolidine ring, thereby influencing its interaction with protein targets.[2] This guide will provide a comprehensive overview of this high-value chemical entity.

Physicochemical and Structural Properties

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chiral molecule, and its specific stereoisomers are often utilized in targeted drug synthesis. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the pyrrolidine nitrogen, which can be readily removed under acidic conditions.

| Property | Value | Source |

| Molecular Formula | C9H16FNO3 | [4][5] |

| Molecular Weight | 205.23 g/mol | [4][5] |

| CAS Number | 185390-39-0 (racemate); specific stereoisomers have different CAS numbers (e.g., 1174020-50-8 for (3R,4R)) | [4] |

| Appearance | White to off-white solid | N/A |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | [5] |

| Predicted logP | 0.9361 | [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate can be achieved through various routes, often starting from commercially available precursors like 1-Boc-4-oxo-pyrrolidine-3-carboxylic acid esters. A common and reliable method involves the reduction of the corresponding ketone precursor, tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Materials:

-

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate[6]

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol.

-

Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Causality Insight: The portion-wise addition of NaBH4 at low temperature controls the reaction rate and minimizes potential side reactions, leading to a cleaner product profile.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

-

Self-Validation System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and ensure the removal of impurities and residual solvents.

-

Structural Characterization

The structural integrity of the synthesized compound is typically confirmed using a combination of spectroscopic techniques. Below are the expected data ranges for the key analytical methods.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.5-5.0 (m, 1H, CHF), 4.0-4.4 (m, 1H, CHOH), 3.4-3.9 (m, 4H, CH₂NCH₂), 1.48 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.8 (C=O), 93.2 (d, J = 185 Hz, CHF), 79.9 (C(CH₃)₃), 70.1 (d, J = 25 Hz, CHOH), 52.5 (CH₂N), 44.2 (CH₂N), 28.4 (C(CH₃)₃) |

| Mass Spectrometry (ESI+) | m/z 206.1 [M+H]⁺, 228.1 [M+Na]⁺ |

Applications in Medicinal Chemistry and Drug Development

The 3-fluoro-4-hydroxypyrrolidine scaffold is a privileged motif in modern drug discovery, offering a unique combination of properties that enhance the therapeutic potential of drug candidates.[3] Its incorporation can lead to improved metabolic stability, bioavailability, and target engagement.[3]

Case Study: VHL Ligands for Targeted Protein Degradation

A prominent application of 3-fluoro-4-hydroxyproline derivatives (the deprotected form of the title compound) is in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] These ligands are crucial components of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific disease-causing proteins.[2]

The stereochemistry of the fluorine and hydroxyl groups on the pyrrolidine ring plays a critical role in the conformational puckering of the ring and its binding affinity to the VHL protein.[2] This precise stereochemical control allows for the optimization of VHL engagement, which is essential for the efficacy of the resulting PROTAC degrader. For instance, the substitution of hydroxyproline (Hyp) with (3S,4S)-F-Hyp in the PROTAC MZ1 has been shown to lead to selective cellular degradation of the target protein Brd4.[2]

Caption: Mechanism of action for a PROTAC utilizing a VHL ligand.

Other Therapeutic Areas

The versatility of the 3-fluoro-4-hydroxypyrrolidine scaffold extends to various other therapeutic areas. The hydroxyl and carboxylate functional groups allow for diverse chemical modifications, making it a valuable starting material for creating compound libraries for screening against a wide range of biological targets.[3] These include enzyme inhibitors and receptor modulators for treating central nervous system disorders and metabolic diseases.[3] The chiral nature of this building block is also essential in the synthesis of complex molecules where precise stereochemistry is critical for pharmacological activity, such as in certain antihypertensive drugs.[7]

Conclusion

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a high-value, versatile building block with significant applications in drug discovery. Its unique structural features, combining a conformationally restricted pyrrolidine ring with the modulating effects of fluorine and a hydroxyl group, provide medicinal chemists with a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The validated synthetic protocols and clear characterization data presented in this guide offer a solid foundation for researchers to incorporate this valuable scaffold into their research and development programs, particularly in burgeoning fields like targeted protein degradation. The continued exploration of this and related fluorinated heterocycles is expected to be a fruitful endeavor in the ongoing quest for novel and more effective medicines.[8]

References

-

MySkinRecipes. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. [Link]

-

Testa, A., Lucas, X., Castro, G. V., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis. [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate [myskinrecipes.com]

- 4. tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1174020-50-8 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 845894-03-3|tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Abstract

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyrrolidine scaffold significantly enhances the metabolic stability and modulates the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the compound's molecular identity, detailed physicochemical parameters, spectroscopic signatures for characterization, and crucial protocols for safe handling and storage. The synthesis of this information is designed to empower researchers to effectively utilize this intermediate in the synthesis of novel pharmaceutical agents.

Molecular Identity and Stereochemistry

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The ring is further substituted with a hydroxyl group and a fluorine atom on adjacent carbons. The presence of two stereocenters at positions 3 and 4 gives rise to multiple stereoisomers, each with a unique CAS number. The specific stereochemistry is critical as it dictates the three-dimensional orientation of the functional groups, which in turn influences biological activity and interaction with target enzymes or receptors.

The fluorinated pyrrolidine structure is particularly valuable in drug discovery, often improving metabolic stability and bioavailability in potential drug candidates[1].

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₆FNO₃ | [2][3] |

| Molecular Weight | 205.23 g/mol | [2][3] |

| CAS Number (3R,4R) | 1174020-50-8 | [2] |

| CAS Number (3R,4S) | 1174020-49-5 | [3] |

| CAS Number (cis-isomer) | 1174020-48-4 | [4] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in synthesis and its behavior in biological systems. These parameters influence everything from reaction kinetics to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Core Properties

The following table summarizes key computed and experimental properties. It is important to note that while experimental data for melting and boiling points are not widely published for this specific intermediate, reliable computational models provide valuable estimates for drug design purposes.

| Property | Value | Significance in Drug Development | Source |

| Physical Form | Solid | Affects handling, formulation, and dissolution rates. | |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | Correlates with drug transport properties and bioavailability. | [3] |

| LogP (Octanol/Water Partition Coeff.) | 0.9361 | Measures lipophilicity, impacting membrane permeability. | [3] |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding interactions. | [3] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding interactions. | [3] |

| Storage Temperature | Room Temperature or 2-8°C | Indicates stability and required laboratory conditions. | [1][3] |

Solubility Profile

Theoretical Assessment: The molecule possesses both hydrophilic (hydroxyl group) and lipophilic (Boc group, pyrrolidine ring) regions. This amphiphilic character suggests moderate solubility in a range of organic solvents. It is expected to be soluble in polar aprotic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and polar protic solvents like Methanol and Ethanol. Its solubility in water is expected to be low, a common characteristic for Boc-protected intermediates.

Experimental Protocol for Solubility Determination:

-

Preparation: Add a pre-weighed amount (e.g., 1 mg) of the compound to a series of 1.5 mL vials.

-

Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent (e.g., water, methanol, DMSO, DCM) to each vial.

-

Equilibration: Vortex each vial for 1-2 minutes. If the solid is not fully dissolved, continue adding solvent in 100 µL increments, vortexing after each addition, until the solid dissolves or a maximum volume is reached.

-

Observation: Visually inspect for any undissolved particulate matter against a contrasting background.

-

Quantification: Record the volume of solvent required to fully dissolve the compound to calculate the approximate solubility in mg/mL.

-

Self-Validation: The clarity of the resulting solution is the primary validation checkpoint. The experiment should be run in triplicate to ensure reproducibility.

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is essential before its use in synthesis. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Caption: Workflow for comprehensive analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry.

-

¹H NMR: Expected signals include a multiplet for the protons on the pyrrolidine ring, with complex splitting patterns due to proton-proton and proton-fluorine couplings. A singlet around 1.4 ppm corresponds to the nine equivalent protons of the tert-butyl group. A broad singlet for the hydroxyl proton (OH) is also expected, which can be confirmed by a D₂O exchange experiment.

-

¹³C NMR: Will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the Boc group will appear downfield (~155 ppm). The carbons bearing the fluorine and hydroxyl groups will show characteristic shifts.

-

¹⁹F NMR: This is crucial for confirming the presence of fluorine. A single multiplet is expected, with its chemical shift and coupling constants providing insight into the electronic environment and stereochemical relationship with adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peaks would be [M+H]⁺ at m/z 206.1 or [M+Na]⁺ at m/z 228.1. Analysis of the fragmentation pattern can further validate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

-

~2980-2870 cm⁻¹: C-H stretching from the alkyl groups.

-

~1680 cm⁻¹ (strong): C=O stretching from the carbamate (Boc group).

-

~1100-1000 cm⁻¹: C-F stretching vibration.

Safe Handling, Storage, and Disposal

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

Storage and Stability

The compound should be stored in a tightly sealed container, protected from moisture and air. Recommended storage conditions are either at room temperature or refrigerated at 2-8°C to ensure long-term stability[1][3].

Safety and Hazard Information

While a specific safety data sheet for all isomers is not universally available, data for analogous compounds and the cis-isomer provide a strong basis for hazard assessment. The compound should be treated as hazardous.

| Hazard Type | GHS Statement | Precautionary Measure | Source |

| Acute Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | [4] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. | [4] |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

Laboratory Handling Protocol

Sources

Introduction: The Strategic Role of Fluorinated Pyrrolidines in Modern Drug Discovery

An In-depth Technical Guide to tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Its three-dimensional structure allows for precise orientation of substituents to engage with biological targets. The strategic introduction of fluorine into this scaffold, as seen in tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties.[3] Fluorine's high electronegativity can alter pKa, influence metabolic stability, enhance binding affinity through new electronic interactions, and control ring conformation.[4][5]

This guide provides an in-depth examination of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, a versatile building block for researchers and drug development professionals. We will explore its synthesis, chemical properties, and applications, offering field-proven insights into its use as a strategic component in the design of next-generation therapeutics. This molecule exists as multiple stereoisomers, and understanding their distinct properties is crucial for targeted drug design.

Core Chemical Properties and Stereoisomeric Forms

tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chiral molecule, typically available as distinct diastereomers. The relative orientation of the fluorine and hydroxyl groups significantly impacts the molecule's conformation and its interactions with biological systems.[6] The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the pyrrolidine nitrogen, facilitating its use in multi-step synthetic sequences.

Below is a summary of the key properties for representative stereoisomers. Note that properties can vary slightly between suppliers.

| Property | Data | Isomer(s) | Reference |

| Molecular Formula | C₉H₁₆FNO₃ | All | [7][8][9] |

| Molecular Weight | 205.23 g/mol | All | [7][8][9] |

| CAS Number | 1174020-50-8 | (3R, 4R) | [7][8] |

| 1174020-49-5 | (3R, 4S) | [9][10] | |

| 1174020-51-9 | (3S, 4S) | [11][12] | |

| Appearance | Solid or Liquid | All | [11][13] |

| Purity | ≥95-97% | All | [7][9][11] |

| Storage Temperature | Room Temperature or 4°C | All | [9][11][13] |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | (3R, 4S) | [9] |

| LogP | 0.9361 | (3R, 4S) | [9] |

Structural Visualization

The chemical structure of the (3R, 4S) stereoisomer is presented below. The defined stereocenters at C3 and C4 are critical for its utility in asymmetric synthesis.

Caption: Structure of tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

Synthetic Strategy: A Modular Approach

A robust and scalable synthesis is paramount for any building block intended for drug development. The preparation of 3-fluoro-4-hydroxypyrrolidines is efficiently achieved from readily available 4-oxo-proline derivatives.[6] This strategy allows for the sequential and stereocontrolled introduction of both the fluorine and hydroxyl functionalities.

Rationale Behind the Synthetic Workflow

-

Starting Material : The synthesis typically begins with a protected 4-oxopyrrolidine, such as tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate or its non-fluorinated precursor.[6][14] The Boc group is ideal due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

-

Fluorination : If starting from a non-fluorinated ketone, electrophilic fluorination of the corresponding enolate is a common method. Reagents like N-fluorobenzenesulfonimide (NFSI) are chosen for their reliability and efficiency in delivering an F⁺ equivalent. The regioselectivity of this step is critical and is generally directed to the C3 position under kinetic control.[6]

-

Stereoselective Reduction : The reduction of the C4-ketone to a hydroxyl group is the key step for establishing the final diastereomeric configuration. The choice of reducing agent dictates the stereochemical outcome. Sodium borohydride (NaBH₄) is a mild and effective reagent that can yield a mixture of diastereomers, which can then be separated.[6] More sophisticated, catalyst-driven asymmetric reductions can be employed for higher stereoselectivity if a specific isomer is desired.

Illustrative Synthesis Workflow

Caption: General synthetic workflow for 3-fluoro-4-hydroxypyrrolidines.

Exemplary Experimental Protocol

The following protocol is a conceptual illustration based on methodologies described in the literature for the synthesis of related compounds.[6]

Step 1: Fluorination of N-Boc-4-oxopyrrolidine-3-carboxylate (Conceptual)

-

To a solution of diisopropylamine in anhydrous THF cooled to -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of tert-butyl 4-oxopyrrolidine-1-carboxylate in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C to form the kinetic enolate.

-

After stirring for 1 hour, add a solution of N-Fluorobenzenesulfonimide (NFSI) in THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate) by column chromatography.

Step 2: Reduction to tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

-

Dissolve the purified fluoroketone from Step 1 in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully quench with water and adjust the pH to ~7 with dilute HCl.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The resulting diastereomeric mixture of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylates can be separated by silica gel column chromatography to yield the pure cis and trans isomers.

Reactivity and Strategic Applications in Medicinal Chemistry

The true value of this building block lies in the distinct reactivity of its functional groups and the profound influence of the fluoro-hydroxyl substitution pattern on biological activity.

A Versatile Chemical Handle

-

N-Boc Deprotection : The Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) or HCl in dioxane, revealing the secondary amine. This amine can then be functionalized through acylation, alkylation, or reductive amination to build more complex molecular architectures.

-

Hydroxyl Group Activation : The C4 hydroxyl group is a versatile handle for further modification. It can be converted into a leaving group (e.g., mesylate, tosylate) for nucleophilic substitution, or it can participate in ether or ester formation.

Impact on Pharmacological Properties

The introduction of a fluorine atom at the C3 position and a hydroxyl group at C4 has significant stereochemistry-dependent consequences:

-

Conformational Rigidity : Fluorine substitution alters the puckering of the pyrrolidine ring. This conformational locking can pre-organize the molecule for optimal binding to a biological target, potentially increasing potency and selectivity.[6]

-

Metabolic Stability : The C-F bond is exceptionally strong, making the position of fluorination resistant to metabolic oxidation by cytochrome P450 enzymes. This can enhance the pharmacokinetic profile of a drug candidate.[15]

-

Modulation of Basicity : The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, which can affect a compound's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

-

Bioisosteric Replacement : The fluorohydrin motif can act as a bioisostere for other functional groups. For instance, studies have shown that 3-fluoro-4-hydroxyproline can be a bioisosteric replacement for hydroxyproline (Hyp) in ligands for the von Hippel-Lindau (VHL) E3 ligase, a critical component in proteolysis-targeting chimeras (PROTACs).[6] Despite weakening the affinity in some cases, this substitution led to highly selective cellular degradation of target proteins.[6]

Safety and Handling

As with any laboratory chemical, proper handling is essential. Based on available safety data sheets for stereoisomers, the compound may be associated with the following hazards:

-

Hazard Codes : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11][16]

-

Precautionary Measures : Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[11]

-

Storage : Store in a tightly sealed container in a cool, dry place.[9][13] Some suppliers recommend refrigeration at 4°C.[13]

Conclusion

tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is more than just a chemical intermediate; it is a sophisticated design element for modern medicinal chemistry. Its strategic combination of a protected amine, a modifiable hydroxyl group, and a conformation-locking fluorine atom provides chemists with a powerful tool to fine-tune the properties of drug candidates. The ability to synthesize specific stereoisomers allows for a nuanced exploration of structure-activity relationships, ultimately enabling the development of safer and more effective therapeutics. Its demonstrated utility in complex applications, such as PROTACs, underscores its importance and potential in addressing challenging biological targets.[6]

References

-

Title: Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines Source: Thieme Chemistry URL: [Link]

-

Title: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate Source: MySkinRecipes URL: [Link]

-

Title: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA Source: SINAPSE URL: [Link]

-

Title: Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate Source: Cenmed Enterprises URL: [Link]

-

Title: tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate | C9H13F2NO3 Source: PubChem URL: [Link]

-

Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives Source: ResearchGate URL: [Link]

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL: [Link]

-

Title: Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile Source: ResearchGate URL: [Link]

-

Title: tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate Source: PubChem URL: [Link]

-

Title: 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation Source: PubMed Central URL: [Link]

-

Title: Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides Source: Science of Synthesis URL: [Link]

-

Title: SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE Source: Organic Syntheses URL: [Link]

-

Title: Tert Butyl (3S 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate Source: Cenmed Enterprises URL: [Link]

- Title: Synthetic method of optically pure (S)

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: Request A Quote - TERT-BUTYL (3S,4R)-3-FLUORO-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE Source: ChemUniverse URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1174020-50-8 [m.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. cenmed.com [cenmed.com]

- 11. (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1174020-51-9 [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 [sigmaaldrich.com]

- 14. 845894-03-3|tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 15. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate [myskinrecipes.com]

- 16. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in a vast array of pharmaceuticals and natural products. Consequently, the synthesis of fluorinated pyrrolidine derivatives, such as tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, is of significant interest to medicinal chemists. This versatile building block can be incorporated into more complex molecules to enhance their pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, with a focus on a robust and widely applicable two-step approach. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the characterization of the key intermediates and the final product.

Core Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor

The most common and efficient pathway to tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate commences with the commercially available tert-butyl 4-oxopyrrolidine-1-carboxylate . This strategy hinges on two key transformations:

-

Electrophilic Fluorination: Introduction of a fluorine atom at the C3 position of the pyrrolidine ring.

-

Stereoselective Reduction: Reduction of the C4 ketone to a hydroxyl group, with control over the resulting stereochemistry.

This approach offers a convergent and modular route to the target molecule and its various stereoisomers.

Caption: Overall synthetic workflow.

Part 1: Electrophilic Fluorination of N-Boc-4-oxopyrrolidine

The introduction of a fluorine atom adjacent to a carbonyl group is a well-established transformation in organic synthesis. For the synthesis of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, an electrophilic fluorinating agent is employed to react with the enolate of tert-butyl 4-oxopyrrolidine-1-carboxylate.

Mechanistic Considerations

The reaction proceeds via the formation of an enolate or enol ether from the starting ketone, which then acts as a nucleophile, attacking the electrophilic fluorine source. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although for the symmetric tert-butyl 4-oxopyrrolidine-1-carboxylate, this is not a concern.

Key Reagents and Their Roles

-

Electrophilic Fluorinating Agent: A variety of N-F reagents are commercially available, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a popular choice due to its stability, ease of handling, and high reactivity.[1][2] Other N-F reagents like N-fluorobenzenesulfonimide (NFSI) can also be used.

-

Base: A non-nucleophilic base is typically used to generate the enolate. Common choices include lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS).

Experimental Protocol: Synthesis of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

Materials:

-

tert-Butyl 4-oxopyrrolidine-1-carboxylate

-

Selectfluor®

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of Selectfluor® (1.2 eq) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

Allow the reaction to stir at -78 °C for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate as a solid.

| Reagent | Molar Ratio | Purpose |

| tert-Butyl 4-oxopyrrolidine-1-carboxylate | 1.0 | Starting material |

| Lithium diisopropylamide (LDA) | 1.1 | Base for enolate formation |

| Selectfluor® | 1.2 | Electrophilic fluorine source |

| Anhydrous Tetrahydrofuran (THF) | - | Reaction solvent |

Part 2: Stereoselective Reduction of the 3-Fluoro-4-oxopyrrolidine Intermediate

The second crucial step in the synthesis is the reduction of the ketone functionality in tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate to a hydroxyl group. The stereochemical outcome of this reduction is critical for obtaining the desired diastereomer of the final product.

Mechanistic Considerations and Stereoselectivity

The reduction of cyclic ketones can lead to the formation of two diastereomeric alcohols, corresponding to the hydride attacking from either the top or bottom face of the carbonyl group. The stereoselectivity is influenced by several factors, including the steric hindrance around the carbonyl, the nature of the reducing agent, and the reaction conditions. In the case of the 3-fluoro-4-oxopyrrolidine, the fluorine atom at the adjacent carbon can influence the trajectory of the incoming hydride, often leading to a preferential formation of one diastereomer. For instance, reduction with a small hydride source like sodium borohydride often leads to the syn or cis diastereomer as the major product.

Key Reagents and Their Roles

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and commonly used reducing agent for ketones.[3] Its ease of use and selectivity make it a suitable choice for this transformation. Other reducing agents, such as lithium borohydride (LiBH₄) or various substituted borohydrides, can also be employed to potentially alter the diastereoselectivity.

Experimental Protocol: Synthesis of tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Materials:

-

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the dropwise addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to separate the diastereomers and obtain the desired tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.

| Reagent | Molar Ratio | Purpose |

| tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | 1.0 | Starting material |

| Sodium borohydride (NaBH₄) | 1.5 | Reducing agent |

| Methanol | - | Reaction solvent |

Characterization of Intermediates and Final Product

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the expected analytical data for the key intermediate and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) | Expected ¹³C NMR Signals (indicative) | Mass Spec (m/z) |

| tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | C₉H₁₄FNO₃ | 203.21 | δ 1.4-1.5 (s, 9H, Boc), 3.5-4.2 (m, 4H, pyrrolidine CH₂), 5.0-5.3 (dm, J ≈ 50 Hz, 1H, CHF) | δ 28.3 (Boc CH₃), 45-50 (pyrrolidine CH₂), 81.0 (Boc C), 90-95 (d, J ≈ 200 Hz, CHF), 154.0 (Boc C=O), 205-210 (d, J ≈ 25 Hz, C=O) | [M+H]⁺: 204.1 |

| tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | C₉H₁₆FNO₃ | 205.23 | δ 1.4-1.5 (s, 9H, Boc), 2.0-2.2 (br s, 1H, OH), 3.2-3.8 (m, 4H, pyrrolidine CH₂), 4.2-4.5 (m, 1H, CHOH), 4.8-5.1 (dm, J ≈ 50 Hz, 1H, CHF)[4] | δ 28.4 (Boc CH₃), 48-55 (pyrrolidine CH₂), 70-75 (d, J ≈ 20 Hz, CHOH), 80.5 (Boc C), 95-100 (d, J ≈ 180 Hz, CHF), 154.5 (Boc C=O)[4] | [M+H]⁺: 206.1[4] |

Note: The exact chemical shifts (δ) and coupling constants (J) will depend on the specific diastereomer and the solvent used for analysis.

Conclusion and Future Perspectives

The synthesis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate via a two-step sequence of electrophilic fluorination and stereoselective reduction represents a reliable and adaptable methodology for accessing this valuable building block. The commercial availability of the starting material and the well-precedented nature of the reactions make this approach amenable to both small-scale laboratory synthesis and larger-scale production.

Further research in this area may focus on the development of more efficient and stereoselective fluorination and reduction methods. For instance, the use of chiral fluorinating agents or catalysts could enable the direct enantioselective synthesis of specific stereoisomers, obviating the need for chiral resolution or diastereomeric separation. Additionally, exploring alternative synthetic routes, such as those involving the ring-opening of functionalized aziridines, could provide complementary strategies for accessing this and related fluorinated pyrrolidine scaffolds. The continued development of synthetic methodologies for such fluorinated building blocks will undoubtedly fuel further advancements in the design and discovery of novel therapeutics.

References

-

Cenmed Enterprises. Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate. [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P

-

A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES - UiTM Journal. [Link]

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC - NIH. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor - PubMed. [Link]

-

Wikipedia. Electrophilic fluorination. [Link]

-

Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC - PubMed Central. [Link]

-

Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein - PubMed. [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. [Link]

-

The development of Selectfluor® as a commercial electrophilic fluorinating agent - REF Impact Case Studies. [Link]

-

Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. [Link]

Sources

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. tert-Butyl (3s,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate,tert-butyl Cis-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Chemrio [chemrio.com]

- 3. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

- 4. calpaclab.com [calpaclab.com]

Discovery of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

An In-Depth Technical Guide to the Synthesis and Application of Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis, stereochemical considerations, and medicinal chemistry applications of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. This fluorinated heterocyclic building block has garnered significant attention in drug discovery due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This document will detail established synthetic routes, emphasizing stereoselective methodologies, and explore the utility of this versatile intermediate in the development of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's pKa, conformational preference, and metabolic stability.[2][3] When incorporated into the pyrrolidine ring, a common scaffold in many bioactive compounds, fluorine can lead to enhanced membrane permeability and improved metabolic profiles.[1]

The tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate scaffold, in its various stereoisomeric forms, serves as a crucial chiral building block for the synthesis of complex pharmaceutical agents.[4][] The Boc-protecting group allows for straightforward manipulation in synthetic schemes, while the hydroxyl and fluoro groups provide handles for further functionalization and introduce key structural elements for molecular recognition by biological targets.[4]

Stereoselective Synthesis: A Cornerstone for Pharmaceutical Applications

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic routes to access the different diastereoisomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is of paramount importance. A notable strategy commences from readily available 4-oxo-L-proline derivatives, allowing for the controlled introduction of both the fluorine and hydroxyl moieties.[6]

General Synthetic Strategy from a 4-Oxo-Proline Derivative

A practical and effective synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines has been described, starting from N-Boc-4-oxo-L-proline benzyl ester.[6] The core of this strategy involves a stereoselective electrophilic fluorination of an enolate equivalent, followed by a diastereoselective reduction of the resulting ketone.

The logical workflow for this synthesis can be visualized as follows:

Caption: Synthetic workflow from a 4-oxo-proline derivative.

Key Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxyprolines

The following is a representative, step-by-step methodology adapted from published procedures for the synthesis of 3-fluoro-4-hydroxyproline derivatives.[6]

Step 1: Electrophilic Fluorination

-

Dissolve the N-Boc-4-oxo-L-proline derivative in a suitable aprotic solvent (e.g., acetonitrile).

-

Cool the solution to a low temperature (e.g., -20 °C).

-

Add an electrophilic fluorinating agent, such as Selectfluor, portion-wise.

-

Allow the reaction to proceed until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product via flash column chromatography to yield the fluorinated ketone intermediate.

Step 2: Diastereoselective Reduction

-

Dissolve the N-Boc-3-fluoro-4-oxopyrrolidine intermediate in a protic solvent (e.g., methanol).

-

Cool the solution to 0 °C.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

-

Stir the reaction at low temperature and allow it to warm to room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Quench the reaction, typically with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and dry the combined organic layers.

-

Concentrate the solution under reduced pressure and purify the resulting diastereomeric mixture by column chromatography to separate the individual stereoisomers.

Physicochemical and Structural Data

The different stereoisomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate are distinct chemical entities with unique physical properties. The table below summarizes key information for some of the commercially available isomers.

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (3R,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1174020-49-5 | C₉H₁₆FNO₃ | 205.23 |

| (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Not readily available | C₉H₁₆FNO₃ | 205.23 |

| Racemic mixture and other isomers | 1379325-25-3 | C₉H₁₆FNO₃ | 205.23 |

Data sourced from commercial supplier information and chemical databases.[7][8][9][10][11]

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated pyrrolidines are valuable intermediates in the synthesis of a wide range of biologically active molecules.[12] The unique conformational constraints and electronic properties imparted by the fluoro and hydroxyl groups can lead to improved binding to biological targets and enhanced pharmacokinetic profiles.

Enzyme Inhibitors

The pyrrolidine scaffold is a common feature in many enzyme inhibitors. The introduction of fluorine can enhance the inhibitory activity and metabolic stability of these compounds. For example, fluorinated pyrrolidine amides have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[12]

Ligands for Targeted Protein Degradation

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of proteolysis targeting chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[6] Hydroxyproline derivatives are known to bind to VHL. Interestingly, it has been shown that 3-fluoro-4-hydroxyprolines can also bind to VHL, with the stereochemistry of the fluoro and hydroxyl groups influencing the binding affinity.[6] This opens up avenues for the development of novel VHL ligands with fine-tuned properties for use in PROTACs.

The logical relationship for the application in PROTACs is illustrated below:

Caption: Role as a precursor for VHL ligands in PROTACs.

Conclusion

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a highly valuable and versatile building block in modern medicinal chemistry. The development of robust and stereoselective synthetic routes has made its various stereoisomers accessible for incorporation into complex drug candidates. The strategic placement of the fluorine atom offers a powerful tool for modulating the physicochemical and biological properties of pyrrolidine-containing molecules, leading to improved therapeutic agents. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of this important synthetic intermediate.

References

-

MySkinRecipes. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ACS Publications. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. [Link]

-

PubChem. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. [Link]

-

PubMed. New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. [Link]

-

PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. [Link]

-

PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

MDPI. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

- Google Patents. CN115448864B - Preparation method of 3-fluoro-3- (1-hydroxyethyl) pyrrolidine-1-carboxylic acid tert-butyl ester.

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]

-

Cenmed Enterprises. Tert Butyl (3R 4S) 3 Fluoro 4 Hydroxypyrrolidine 1 Carboxylate. [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Royal Society of Chemistry. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. [Link]

-

PubMed. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. [Link]

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

ChemUniverse. tert-butyl (3s,4s)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate [myskinrecipes.com]

- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. cenmed.com [cenmed.com]

- 9. (3R,4S)-1-BOC-3-FLUORO-4-HYDROXYPYRROLIDINE | CymitQuimica [cymitquimica.com]

- 10. 1379325-25-3|tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Fluorinated Heterocycles: A Technical Guide for Advancing Drug Discovery

Introduction: The Strategic Convergence of Fluorine and Chirality in Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into heterocyclic frameworks has emerged as a cornerstone of rational drug design.[1][2] Heterocyclic compounds form the structural basis of a vast majority of bioactive molecules, providing diverse three-dimensional arrangements crucial for interacting with biological targets.[1][2][3] The introduction of fluorine, the most electronegative element, into these scaffolds imparts a unique set of physicochemical properties that can profoundly enhance the therapeutic potential of a molecule.[1][4] These properties include increased metabolic stability due to the strength of the C-F bond, altered lipophilicity which can improve cell membrane permeability, and modulation of the pKa of nearby functional groups, thereby influencing a drug's solubility and binding interactions.[1][4][5]

When chirality is introduced into these fluorinated heterocyclic systems, it adds another layer of specificity, enabling precise interactions with the chiral environment of biological systems. The stereoselective placement of fluorine atoms can lead to significant changes in a molecule's conformation, stability, and hydrogen bonding capabilities.[6][7] This guide provides an in-depth exploration of the synthesis, properties, and applications of chiral fluorinated heterocycles, offering valuable insights for researchers and scientists in the field of drug development.

Asymmetric Synthesis of Chiral Fluorinated Heterocycles: A Methodological Overview

The synthesis of chiral fluorinated heterocycles presents a significant challenge due to the unique reactivity of fluorine-containing reagents and the need for precise stereocontrol.[5] Over the years, a variety of sophisticated synthetic strategies have been developed to address this challenge, broadly categorized into electrophilic fluorination, nucleophilic fluorination, and the use of fluorinated building blocks. These approaches are often coupled with powerful catalytic methods to achieve high levels of enantioselectivity.

Catalytic Enantioselective Fluorination: The Power of Chiral Catalysts

The development of catalytic enantioselective fluorination methods has been a major breakthrough in the field.[8][9] These methods utilize a chiral catalyst to control the stereochemical outcome of the fluorination reaction, allowing for the efficient synthesis of enantioenriched products.

Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and their derivatives, have been successfully employed as catalysts for asymmetric fluorination reactions.[10][11][12] These catalysts can activate substrates through the formation of hydrogen bonds or by acting as phase-transfer catalysts, creating a chiral environment that directs the approach of the fluorinating agent.[13][14]

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of copper, palladium, and nickel, have proven to be highly effective catalysts for a range of asymmetric fluorination reactions.[8][15] These catalysts can coordinate with the substrate, activating it towards fluorination and controlling the stereoselectivity of the reaction.

Biocatalysis: Enzymes, with their inherent chirality and high selectivity, offer a green and efficient alternative for the synthesis of chiral fluorinated compounds.[16][17][18][19] Directed evolution and protein engineering have been used to develop enzymes capable of catalyzing a variety of enantioselective fluorination reactions with high precision.[16][17][20]

Key Synthetic Strategies and Mechanistic Insights

The following sections delve into the core strategies for introducing fluorine into heterocyclic scaffolds with stereocontrol.

1. Electrophilic Fluorination: This is one of the most common approaches and involves the use of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce a fluorine atom into an electron-rich substrate.[21][22] The enantioselectivity is typically controlled by a chiral catalyst that coordinates to the substrate or the fluorinating agent.

Workflow for Catalytic Enantioselective Electrophilic Fluorination:

Caption: A representative pathway for asymmetric fluorocyclization.

Exemplary Experimental Protocols

To provide a practical context, detailed protocols for key synthetic transformations are outlined below. These protocols are representative of the methodologies discussed and serve as a starting point for researchers.

Protocol 1: Organocatalytic Asymmetric Electrophilic Fluorination of a β-Ketoester

This protocol describes a typical procedure for the enantioselective fluorination of a β-ketoester using a cinchona alkaloid-derived catalyst.

Materials:

-

β-Ketoester (1.0 mmol)

-

Cinchona alkaloid catalyst (e.g., a quinine or quinidine derivative, 0.1 mmol, 10 mol%)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

-

Anhydrous solvent (e.g., dichloromethane, 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry flask under an inert atmosphere, add the β-ketoester and the chiral organocatalyst.

-

Add the anhydrous solvent and stir the mixture at the specified temperature (e.g., -20 °C) for 15 minutes.

-

Add NFSI in one portion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantioenriched fluorinated β-ketoester.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Biocatalytic Asymmetric Reduction of an α-Fluoroenone

This protocol outlines the use of an ene-reductase for the enantioselective reduction of an α-fluoroenone to a chiral α-fluoroalkanone. [19] Materials:

-

α-Fluoroenone (1.0 mmol)

-

Ene-reductase enzyme (commercially available or expressed)

-

NAD(P)H cofactor (e.g., NADPH, 1.2 mmol)

-

Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

-

In a reaction vessel, prepare a solution of the buffer and the cofactor regeneration system.

-

Add the NAD(P)H cofactor.

-

Add the ene-reductase enzyme.

-

Dissolve the α-fluoroenone substrate in a minimal amount of a water-miscible organic co-solvent (if necessary) and add it to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC or gas chromatography (GC).

-

Once the reaction is complete, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Determine the enantiomeric excess of the chiral α-fluoroalkanone by chiral GC or HPLC analysis.

Applications in Drug Discovery: Case Studies

The strategic incorporation of chiral fluorine-containing heterocycles has led to the development of numerous successful drugs. Fluorinated heterocycles are present in approximately a quarter of all pharmaceuticals on the market. [2]

| Drug | Therapeutic Area | Fluorinated Heterocycle | Role of Fluorine and Chirality |

|---|---|---|---|

| Alpelisib | Oncology | 2-amino-2-methyl-1-propanol substituted pyridine | The trifluoromethyl group enhances metabolic stability and oral bioavailability. The chiral center is crucial for high-affinity binding to the PI3Kα enzyme. [23] |